molecular formula C14H19NO4 B1302542 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid CAS No. 71420-95-6

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

Cat. No.: B1302542
CAS No.: 71420-95-6
M. Wt: 265.3 g/mol
InChI Key: KMXLLJZRUTZTMA-UHFFFAOYSA-N
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Description

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions. The compound is often utilized in peptide synthesis and other organic reactions due to its stability and reactivity.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid plays a significant role in biochemical reactions, particularly in the protection of amines. The tert-butoxycarbonyl (Boc) group in this compound is an acid-labile protecting group used in organic synthesis to protect amines from unwanted reactions. This compound interacts with enzymes such as di-tert-butyl dicarbonate and bases like sodium hydroxide to form stable intermediates. The nature of these interactions involves the formation of carbamate linkages, which can be selectively cleaved under acidic conditions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role as a protecting group. This compound influences cell function by temporarily modifying amines, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can prevent the interaction of amines with other cellular components, thereby modulating cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of carbamate linkages with amines. This mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc group, resulting in the formation of a stable carbamate intermediate. This intermediate can be cleaved under acidic conditions, releasing the free amine and tert-butyl cation. This process can inhibit or activate enzymes and alter gene expression by modifying the availability of free amines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the free amine. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where the compound’s stability and degradation rate can influence the duration of its protective effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amines without causing significant toxicity. At high doses, toxic or adverse effects may be observed due to the accumulation of the tert-butyl cation, which can interfere with cellular functions. Threshold effects have been noted, where a certain dosage is required to achieve the desired protective effect without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of amines. The compound interacts with enzymes such as di-tert-butyl dicarbonate and bases like sodium hydroxide to form carbamate intermediates. These intermediates can affect metabolic flux and metabolite levels by temporarily modifying the availability of free amines .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its ability to form stable carbamate linkages with amines, which can affect its transport and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on its interactions with cellular components. These interactions can influence the compound’s activity and function within the cell, affecting its overall biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butyloxycarbonyl group efficiently and sustainably . This method enhances the scalability and environmental friendliness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc group removal typically yields the free amine.

Scientific Research Applications

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This selectivity is essential in complex organic syntheses, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-6-4-5-10(7-11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXLLJZRUTZTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373145
Record name (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71420-95-6
Record name 3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71420-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Substitution of an equivalent amount of 3-aminomethylphenylacetic acid hydrochloride for 4-aminomethylphenylacetic acid hydrochloride in the reaction with 2-t-butoxycarbonyloxyimino-2-phenylacetonitrile described in Example 54 gave 3-(N-t-butoxycarbonylaminomethyl)phenylacetic acid, m.p. 95°-96.5°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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